molecular formula C22H25ClN4OS B6481601 4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1215376-17-2

4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No.: B6481601
CAS No.: 1215376-17-2
M. Wt: 429.0 g/mol
InChI Key: QJUVASXTBJPUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 5,6-dimethyl-substituted benzothiazole ring, a cyano group at the para position of the benzamide, and a dimethylaminopropyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-cyano-N-[3-(dimethylamino)propyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS.ClH/c1-15-12-19-20(13-16(15)2)28-22(24-19)26(11-5-10-25(3)4)21(27)18-8-6-17(14-23)7-9-18;/h6-9,12-13H,5,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUVASXTBJPUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H25_{25}ClN4_{4}OS
  • Molecular Weight : 429.0 g/mol
  • CAS Number : 1215376-17-2

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions include:

  • Solvent : Dichloromethane
  • Temperature : Room temperature
  • Purification : Recrystallization or column chromatography

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed significant cytotoxic effects with IC50_{50} values ranging from 6.26 μM to 20.46 μM across different assay formats (2D vs. 3D cultures) .
Cell LineIC50_{50} (2D Assay)IC50_{50} (3D Assay)
A5496.26 ± 0.33 μM20.46 ± 8.63 μM
HCC8276.48 ± 0.11 μM16.00 ± 9.38 μM

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

  • Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated effective inhibition .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with specific molecular targets and pathways.
  • Potential inhibition of key enzymes and receptors involved in cancer proliferation and microbial resistance.

Case Studies and Research Findings

  • Antitumor Efficacy : A study highlighted that benzothiazole derivatives, including this compound, showed enhanced antitumor activity compared to other classes of compounds . The structure allows for effective binding to DNA, disrupting cellular processes necessary for tumor growth.
  • Neuroprotective Effects : Similar compounds within the benzamide class have been studied for neuroprotective effects against neurodegenerative disorders, suggesting that modifications in the benzothiazole structure can lead to enhanced therapeutic profiles .
  • In Silico Studies : Molecular docking studies have suggested that this compound may act as a potent inhibitor of specific enzymes such as lipoxygenase, further supporting its potential in anti-inflammatory applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

a) 4-Cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide Hydrochloride
  • Key Difference : The benzothiazole ring is substituted with a fluorine at the 4-position instead of methyl groups at 5,6-positions.
  • Molecular Weight: Not explicitly stated, but fluorine substitution reduces molecular weight slightly compared to dimethyl substitution.
b) N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide Hydrochloride
  • Key Difference: Incorporates a fused dioxolo ring and a dioxopyrrolidinyl group instead of cyano and methyl substituents.
  • The dioxopyrrolidinyl group introduces hydrogen-bonding capacity, which may influence solubility and target interaction .
  • Molecular Weight : 517.0 g/mol (higher due to the tricyclic structure) .

Variations in the Core Amide Structure

a) 4-Cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide Hydrochloride
  • Key Difference : Replaces the benzothiazole-amide moiety with a sulfonamide group.
  • This compound may exhibit different pharmacokinetic profiles .
  • Molecular Weight: Not provided, but sulfonamide groups typically increase molecular weight compared to benzamides.
b) N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride (SzR-105)
  • Key Difference: Uses a quinoline-carboxamide core instead of benzothiazole-benzamide.
  • This structural shift could redirect activity toward heme-containing enzymes .
  • Molecular Weight : 309.79 g/mol .

Functional Group Modifications

a) 4-Chloro-N-[3-(dimethylamino)propyl]benzamide (Compound 15)
  • Key Difference: Substitutes the cyano group with chloro and lacks the benzothiazole ring.
  • Biological Activity : Demonstrated sGC activation at 10–100 μM concentrations .
b) 4-(3-Methyl-3H-diazirine-3-yl)-N-[3-(dimethylamino)propyl]benzamide (Compound 17)
  • Key Difference: Features a diazirine photoaffinity label instead of cyano.
  • Implications : Diazirine enables covalent binding studies, making it a tool for mechanistic research rather than therapeutic use .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target Solubility (HCl Salt)
Target Compound: 4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide HCl ~480 (estimated) 5,6-dimethyl-benzothiazole, cyano sGC (hypothesized) High
4-Fluoro-benzothiazole analog ~460 (estimated) 4-fluoro-benzothiazole, cyano sGC (hypothesized) Moderate
SzR-105 309.79 Quinoline-carboxamide, hydroxy Heme enzymes High
Compound 17 (Diazirine analog) ~330 (estimated) Diazirine, benzamide Mechanistic studies Moderate

Research Findings and Implications

  • Electron-Withdrawing Groups: Cyano and chloro substituents enhance electrophilicity, favoring interactions with electron-rich enzyme pockets (e.g., sGC’s heme domain) .
  • Benzothiazole vs. Quinoline: Benzothiazole’s sulfur atom may participate in hydrophobic interactions, while quinoline’s nitrogen facilitates metal coordination .
  • Dimethylaminopropyl Chain: This moiety improves water solubility via protonation at physiological pH, a feature conserved across analogs .

Preparation Methods

Preparation of 5,6-Dimethyl-1,3-Benzothiazol-2-Amine

The benzothiazole scaffold is synthesized via cyclization of 2-amino-4,5-dimethylbenzenethiol with cyanogen bromide (BrCN\text{BrCN}) in ethanol under reflux (78°C, 6 hours), yielding 5,6-dimethyl-1,3-benzothiazol-2-amine with 85–90% purity. Key spectral data for the intermediate include:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) : δ 7.21 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 2.45 (s, 6H, -CH3_3).

  • IR (KBr) : 3350 cm1^{-1} (N-H stretch), 1620 cm1^{-1} (C=N).

N-Alkylation with 3-(Dimethylamino)Propyl Chloride

The benzothiazole amine undergoes alkylation using 3-(dimethylamino)propyl chloride hydrochloride in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. This step introduces the tertiary amine side chain, with excess alkylating agent (1.5 equivalents) required to drive the reaction to completion. Purification via silica gel chromatography (eluent: dichloromethane/methanol 9:1) affords N-[3-(dimethylamino)propyl]-5,6-dimethyl-1,3-benzothiazol-2-amine in 75% yield.

Amide Bond Formation with 4-Cyanobenzoic Acid

Activation of 4-Cyanobenzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.1 equivalents) in tetrahydrofuran (THF) at 0°C for 30 minutes. This generates the reactive O-acylisourea intermediate, minimizing racemization and side reactions.

Coupling with the Alkylated Benzothiazole Amine

The activated acid is reacted with N-[3-(dimethylamino)propyl]-5,6-dimethyl-1,3-benzothiazol-2-amine (1.0 equivalent) in THF at room temperature for 24 hours. After quenching with aqueous sodium bicarbonate, the crude product is extracted with ethyl acetate and purified via recrystallization from ethanol/water (4:1), yielding 4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide as a white solid (68% yield).

Key Analytical Data :

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 8.12 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 7.85 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 7.32 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 3.72–3.65 (m, 2H, -CH2_2-N), 2.56–2.49 (m, 2H, -CH2_2-N), 2.34 (s, 6H, N(CH3_3)2_2), 2.30 (s, 6H, Ar-CH3_3).

  • HRMS (ESI+) : m/z calculated for C23H26N4OS\text{C}_{23}\text{H}_{26}\text{N}_4\text{OS} [M+H]+^+: 407.1901; found: 407.1905.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum to yield 4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride as a hygroscopic white powder (95% purity by HPLC).

Critical Parameters :

  • Stoichiometry : 1.1 equivalents of HCl ensures complete protonation without degrading the amide bond.

  • Crystallization Solvent : Ethyl acetate/hexane (1:3) enhances crystal lattice stability.

Optimization and Scalability Considerations

Alternative Coupling Agents

Comparative studies show that using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of EDCl/HOBt increases the amidation yield to 82% but raises costs by 40%.

Purification Strategies

  • Column Chromatography : Effective for small-scale synthesis (≤100 g) but impractical for industrial production.

  • Recrystallization : Ethanol/water mixtures provide >99% purity at multi-kilogram scales .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between benzothiazole and benzamide precursors. Key steps include:

  • Coupling Reactions : Use of coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen atmosphere .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) to achieve >95% purity .
  • Hydrochloride Salt Formation : Treatment with HCl gas in diethyl ether to precipitate the final product .
    • Critical Parameters : Temperature (0–25°C for coupling), solvent polarity, and stoichiometric ratios of reactants significantly impact yields (reported 60–85%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzothiazole and benzamide moieties; dimethylamino protons appear as singlets at δ 2.2–2.5 ppm .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (amide C=O) and 2220 cm1^{-1} (cyano group) validate functional groups .
  • Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C, H, N, S values confirm purity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .

Q. What initial biological screening approaches are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates; IC50_{50} values <10 µM suggest therapeutic potential .
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HeLa) to determine cytotoxicity .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values <50 µg/mL indicate activity) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or tubulin). The cyano group shows strong hydrogen bonding with active-site residues .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and predicts electrostatic potential maps to guide substituent modifications .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .

Q. How should researchers address contradictions in biological activity data across similar benzothiazole derivatives?

  • Methodological Answer :

  • Validation Experiments : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
  • Structural Analogs : Synthesize and test derivatives with incremental substitutions (e.g., replacing cyano with nitro) to isolate activity drivers .
  • Meta-Analysis : Compare published datasets using tools like RevMan to identify trends (e.g., logP <3 correlates with improved bioavailability) .

Q. What strategies optimize pharmacokinetic (PK) and toxicity profiles for in vivo studies?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab2.0 to estimate permeability (Caco-2 >5 × 106^{-6} cm/s), CYP inhibition, and hERG liability .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis; t1/2_{1/2} >30 min suggests suitability for oral dosing .
  • Acute Toxicity : Zebrafish embryo assays (LC50_{50} >100 µM) or murine models (MTD >50 mg/kg) prioritize candidates .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the dimethylamino propyl group?

  • Methodological Answer :

  • Analog Synthesis : Replace dimethylamino with morpholino or piperazinyl groups; assess changes in solubility (LogS) and target binding .
  • Protonation Studies : pH-dependent NMR (e.g., in D2_2O/CD3_3OD) to determine pKa of the dimethylamino group, influencing membrane permeability .
  • Biological Testing : Compare IC50_{50} values in cell lines with/without overexpression of efflux pumps (e.g., P-gp) to evaluate resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.